Cobyrinic Acid: A Technical Guide to its Structure, Stereochemistry, and Biosynthesis
Cobyrinic Acid: A Technical Guide to its Structure, Stereochemistry, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobyrinic acid, a vital intermediate in the biosynthesis of cobalamin (Vitamin B₁₂), is a complex macrocyclic molecule featuring a corrin (B1236194) ring system with a centrally chelated cobalt ion. Its intricate stereochemistry and multifaceted biosynthetic pathway have been the subject of extensive research. This technical guide provides a comprehensive overview of the structure and stereochemistry of cobyrinic acid, supported by spectroscopic data. Furthermore, it delves into the detailed enzymatic steps of both the aerobic and anaerobic biosynthetic routes leading to its formation. Experimental protocols for the isolation of related corrinoids and detailed spectroscopic analysis are also presented to serve as a valuable resource for researchers in the field.
Structure and Stereochemistry of Cobyrinic Acid
Cobyrinic acid is a cobalt-corrinoid heptacarboxylic acid that forms the core of all cobalamins.[1] Its structure is characterized by a reduced and more flexible macrocycle compared to the porphyrins found in heme and chlorophyll. The corrin ring consists of four pyrrole-like rings (A-D) linked by three methine bridges and a direct C1-C19 bond, a defining feature that distinguishes it from porphyrins. The central cobalt ion is typically in the +3 oxidation state.
The IUPAC name for cobyrinic acid is cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(carboxymethyl)-7,12,17-tris(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid. This nomenclature precisely defines the stereochemistry at the nine chiral centers of the corrin ring. The peripheral side chains consist of four propionic acid and three acetic acid groups attached to the pyrrole (B145914) rings.
Key Stereochemical Features:
-
Corrin Ring Puckering: The reduced nature of the corrin macrocycle allows for a non-planar conformation, often described as a "puckered" structure.
-
Chiral Centers: The presence of nine stereocenters gives rise to a specific three-dimensional arrangement of the substituents, which is crucial for its biological activity.
-
Axial Ligands: The cobalt ion can coordinate to two axial ligands, one above ("upper" or β-face) and one below ("lower" or α-face) the corrin plane. In cobyrinic acid, these positions are typically occupied by water or other solvent molecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₅H₅₉CoN₄O₁₄²⁺ |
| Monoisotopic Mass | 938.335971 Da |
| Molar Mass | 938.9 g/mol |
| CAS Number | 33593-50-9 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of corrinoids are complex due to the large number of protons and carbons in similar chemical environments. Two-dimensional NMR techniques are essential for the complete assignment of these spectra. The chemical shifts are sensitive to the axial ligands coordinated to the cobalt ion and the overall conformation of the corrin ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Heptamethyl Dicyanocobyrinate (Cobester) in CDCl₃. [2]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 176.8 |
| C2 | 3.03 | 53.9 |
| C2-CH₃ | 1.69 | 19.3 |
| C3 | 2.65 | 45.1 |
| C4 | 5.01 | 99.1 |
| C5 | 6.02 | 102.7 |
| C5-CH₃ | 2.01 | 17.8 |
| C6 | 3.32 | 41.2 |
| C7 | 2.75 | 55.4 |
| C7-CH₃ | 1.34 | 22.1 |
| C8 | 2.50, 2.85 | 44.5 |
| C10 | 6.51 | 104.2 |
| C12 | - | 58.1 |
| C12-CH₃ (α) | 1.41 | 27.9 |
| C12-CH₃ (β) | 1.45 | 29.5 |
| C13 | 3.01 | 50.1 |
| C14 | 4.88 | 95.8 |
| C15 | 6.95 | 107.5 |
| C15-CH₃ | 2.58 | 20.3 |
| C17 | 2.89 | 57.9 |
| C17-CH₃ | 1.83 | 21.4 |
| C18 | 3.08 | 59.3 |
| C19 | 3.75 | 61.2 |
| C20 | 5.89 | 93.8 |
Note: This table presents a selection of assigned chemical shifts for key positions. The full assignment is more extensive and can be found in the cited literature.
UV-Visible and Circular Dichroism Spectroscopy
The electronic absorption spectrum of cobyrinic acid and other corrinoids is characterized by several broad bands in the UV-visible region. The most prominent of these is the γ-band, which is characteristic of the corrin macrocycle. The α- and β-bands are of lower intensity. The positions and intensities of these bands are influenced by the axial ligands and the oxidation state of the cobalt ion.
Circular Dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules like cobyrinic acid. The CD spectrum provides information about the conformation of the corrin ring and can be used to monitor changes in the coordination environment of the cobalt ion.
Biosynthesis of Cobyrinic Acid
The biosynthesis of cobyrinic acid is a complex enzymatic process that proceeds via two distinct pathways: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. Both pathways start from uroporphyrinogen III, the last common intermediate in the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[3]
Aerobic Biosynthesis Pathway
The aerobic pathway is characterized by a late insertion of the cobalt ion. Molecular oxygen is required for the ring contraction step.
Key Enzymes and Intermediates in the Aerobic Pathway:
-
Uroporphyrinogen III is the starting point.
-
SUMT (S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase) , also known as CobA, catalyzes the methylation at C2 and C7 to yield Precorrin-2 .
-
CobI methylates Precorrin-2 at C20 to form Precorrin-3A .
-
CobG , a monooxygenase, hydroxylates C20 of Precorrin-3A, leading to lactone formation and yielding Precorrin-3B .
-
CobJ catalyzes the ring contraction and extrusion of the C20 and its attached methyl group as acetic acid, forming Precorrin-4 .
-
CobM methylates Precorrin-4 at C11 to produce Precorrin-5 .
-
CobF removes the acetyl group from C1 and decarboxylates the acetic acid side chain at C12, yielding Precorrin-6A .
-
CobK reduces the macrocycle to form Precorrin-6B .
-
CobL carries out three methylations at C17, C1, and C5 to produce Precorrin-8 .
-
CobH catalyzes a final ring contraction and isomerization to form Hydrogenobyrinic acid .
-
CobNST is a cobaltochelatase that inserts Co²⁺ into hydrogenobyrinic acid to form Cob(II)yrinic acid .
-
Cob(II)yrinic acid is then oxidized to Cob(I)yrinic acid , which is the final step before amidation.
Anaerobic Biosynthesis Pathway
The anaerobic pathway is distinguished by an early insertion of cobalt and does not require molecular oxygen for ring contraction.
Key Enzymes and Intermediates in the Anaerobic Pathway: [4][5]
-
Uroporphyrinogen III is the initial substrate.
-
CysG (or CobA in some organisms) methylates at C2 and C7 to form Precorrin-2 .
-
CbiK (a cobaltochelatase) inserts Co²⁺ into Precorrin-2 to yield Cobalt-precorrin-2 .
-
CbiL methylates at C20 to give Cobalt-precorrin-3 .
-
CbiH catalyzes the ring contraction to form Cobalt-precorrin-4 .
-
CbiF methylates at C11 to produce Cobalt-precorrin-5 .
-
CbiG reduces the macrocycle to form Cobalt-precorrin-6 .
-
CbiD is involved in the formation of Cobalt-precorrin-8 .
-
CbiJ and CbiT are involved in subsequent steps leading to Cobyrinic acid .
Experimental Protocols
Isolation of Cobyrinic Acid Intermediates from Propionibacterium shermanii
Propionibacterium shermanii is a bacterium known to produce significant quantities of cobalamin and its precursors. The following is a generalized protocol for the isolation of corrinoids.
I. Materials and Reagents:
-
Propionibacterium shermanii culture
-
Glucose-peptone medium
-
Centrifuge and appropriate tubes
-
Cell disruption equipment (e.g., sonicator, French press)
-
Amberlite XAD-2 resin
-
Diethyl ether
-
Aqueous acetone (B3395972) solutions
-
Anion-exchange chromatography column (e.g., DEAE-cellulose)
-
HPLC system with a C18 column
-
Spectrophotometer
II. Protocol:
-
Cultivation: Grow P. shermanii in a glucose-peptone medium under appropriate conditions to promote corrinoid production. The addition of cobalt salts can enhance the yield of cobalt-containing intermediates.[6]
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a sonicator or French press.
-
Extraction of Corrinoids:
-
Adjust the pH of the cell lysate and centrifuge to remove cell debris.
-
Apply the supernatant to an Amberlite XAD-2 column.
-
Wash the column with water to remove hydrophilic impurities.
-
Elute the corrinoids with aqueous acetone.
-
-
Purification:
-
Concentrate the eluate and extract with diethyl ether to remove lipids.
-
Further purify the aqueous phase using anion-exchange chromatography, eluting with a salt gradient.
-
Perform final purification and separation of individual corrinoids by reverse-phase HPLC.
-
-
Characterization: Identify and quantify the isolated corrinoids using UV-Vis spectroscopy and mass spectrometry.
Conclusion
Cobyrinic acid stands as a cornerstone in the intricate world of tetrapyrrole biosynthesis, representing a significant branch point leading to the production of the essential cofactor, vitamin B₁₂. Its unique structural features and complex stereochemistry are a testament to the elegant solutions evolved in nature for the synthesis of complex biomolecules. A thorough understanding of its structure, stereochemistry, and the enzymatic machinery responsible for its synthesis is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the remaining mysteries of cobalamin biosynthesis and harnessing its potential for biotechnological applications.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Biosynthesis of vitamin B12: analysis of the 1H and 13C n.m.r. spectra of heptamethyl dicyanocobyrinate (cobester) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 4. Anaerobic synthesis of vitamin B12: characterization of the early steps in the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Conditions for porphyrin formation by propionic acid bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
